molecular formula C32H21N5O7S2-2 B1227665 3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate

3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate

Cat. No. B1227665
M. Wt: 651.7 g/mol
InChI Key: TZCACGMZCLGYSG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Congo corinth(2-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of Congo corinth (acid form). It is a conjugate base of a Congo corinth (acid form).

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Synthesis of Azo Dyes and Sulfonamides : El-Gaby et al. (2018) described the preparation of 4-hydroxynaphthalen-1-yl diazenyl benzenesulfonamides and their subsequent cyclization to create novel compounds like naphtho[1,2-b]furans and benzo[h]chromenes. These were characterized using various spectroscopic techniques and assessed for antimicrobial activity (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

  • Dyes from 7-Amino-4-Hydroxynaphthalene-2-Sulfonic Acid : Iyun et al. (2020) synthesized dyes by coupling 7-amino-4-hydroxynaphthalene-2-sulfonic acid with various agents. These dyes, applied on wool and silk, showed distinct absorption properties at different pH, temperature, and time conditions. Fastness properties were also evaluated (Iyun, Egbe, & Kantiok, 2020).

  • Investigation of Sulfamethoxazole Derivatives : Sahoo et al. (2020) investigated sulfamethoxazole derivatives for their biological activities. The study involved synthesizing these derivatives and evaluating their analgesic, antioxidant, and antimicrobial effects (Sahoo, Kshiroda, Sarangi, Rout, & Paidesetty, 2020).

Biological Applications and Evaluation

  • Antimicrobial and Anthelmintic Activities : Badgujar et al. (2017) synthesized a new azo dye ligand with subsequent metal complexes and examined their antimicrobial and anthelmintic activities. The study indicated enhanced inhibition properties when metals were present (Badgujar, More, & Meshram, 2017).

  • Fluorescence and Biological Activity Studies : Hasan (2017) synthesized a Schiff base ligand and its metal complexes, focusing on their fluorescence properties and biological activity. The study highlighted the potential of these compounds as fluorescent emitters (Hasan, 2017).

  • Synthesis of Azo-Dyes for Analytical Research : Barabash et al. (2020) developed new azo dyes from thiophendiazonium salts. Their study explored the influence of dye structure on spectrophotometric properties, potentially useful for analytical research (Barabash, Ostapiuk, Shehedyn, & Ostapiuk, 2020).

Analytical and Catalytic Applications

  • Antimicrobial Evaluation of Antipyrin Analogues : Jyotirmaya & Sudhir Kumar (2017) investigated the antimicrobial activity of synthesized antipyrin analogues. The study also assessed the solvatochromic properties of these compounds (Sahoo Jyotirmaya & Paidesetty Sudhir Kumar, 2017).

  • Catalytic Activity of Metal Complexes : Hanafy et al. (2013) explored the synthesis of a sulfonamide derivative and its metal complexes, assessing their catalytic activity in hydrolyzing nerve agent-like compounds (Hanafy, Hassan, Shama, Thabet, & El-alfy, 2013).

properties

Product Name

3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate

Molecular Formula

C32H21N5O7S2-2

Molecular Weight

651.7 g/mol

IUPAC Name

4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44)/p-2

InChI Key

TZCACGMZCLGYSG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate
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3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate
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3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate
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3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate
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3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate
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3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate

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